7-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

regioisomeric specificity PKM2 activator SAR sulfonamide positional isomer

7-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (CAS 1354963-74-8) is a bifunctional tetrahydroquinoline building block bearing a C7-aryl bromide and a C6-sulfonyl chloride electrophile on a 3,4-dihydroquinolin-2(1H)-one core (molecular formula C9H7BrClNO3S, MW 324.58 g/mol, computed XLogP3 = 1.8). The compound is registered with the European Chemicals Agency (ECHA) under EC number 860-802-9 and classified under GHS as Acute Tox.

Molecular Formula C9H7BrClNO3S
Molecular Weight 324.58 g/mol
CAS No. 1354963-74-8
Cat. No. B3391050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride
CAS1354963-74-8
Molecular FormulaC9H7BrClNO3S
Molecular Weight324.58 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=CC(=C(C=C21)S(=O)(=O)Cl)Br
InChIInChI=1S/C9H7BrClNO3S/c10-6-4-7-5(1-2-9(13)12-7)3-8(6)16(11,14)15/h3-4H,1-2H2,(H,12,13)
InChIKeyMLHVXSDDWHNCPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (CAS 1354963-74-8): Key Building Block Identity and Procurement Baseline


7-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (CAS 1354963-74-8) is a bifunctional tetrahydroquinoline building block bearing a C7-aryl bromide and a C6-sulfonyl chloride electrophile on a 3,4-dihydroquinolin-2(1H)-one core (molecular formula C9H7BrClNO3S, MW 324.58 g/mol, computed XLogP3 = 1.8) [1]. The compound is registered with the European Chemicals Agency (ECHA) under EC number 860-802-9 and classified under GHS as Acute Tox. 4 (H302) and Skin Corr. 1C (H314) [1]. It is commercially supplied at ≥95% purity by multiple vendors for research and development use . The two orthogonal reactive handles—the sulfonyl chloride for sulfonamide/sulfonate ester formation and the aryl bromide for Pd-catalyzed cross-coupling—enable sequential, chemoselective derivatization in medicinal chemistry and chemical biology programs.

Why 7-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride Cannot Be Replaced by a Generic Analog


Substituting this compound with a close analog introduces either a loss of a critical synthetic handle or a regioisomeric mismatch that has been explicitly documented to abolish biological activity. The non-brominated analog (CAS 66657-42-9, MW 245.68) lacks the aryl bromide required for late-stage Pd-catalyzed cross-coupling diversification . The regioisomer 6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride (CAS 1269151-27-0) places the sulfonyl chloride and bromide at swapped positions; in the PKM2 activator series, this regioisomeric swap rendered the resulting sulfonamide analogs completely inactive, while the correct 7-substituted-6-sulfonamide regioisomers retained activity [1]. The 7-fluoro analog (CAS 1118786-95-0, MW 263.67) cannot undergo the same cross-coupling reactions as the bromo derivative, limiting downstream synthetic versatility . These differences are not interchangeable in structure-activity relationship (SAR) programs where both the regioisomeric placement of the sulfonamide linkage and the presence of a diversifiable halogen are critical design parameters.

Quantitative Differentiation Evidence: 7-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride vs. Closest Analogs


Regioisomeric Identity: 7-Bromo-6-SO2Cl vs. 6-Bromo-7-SO2Cl Determines Biological Activity Outcome

The target compound (7-bromo-6-sulfonyl chloride) and its regioisomer (6-bromo-7-sulfonyl chloride, CAS 1269151-27-0) produce sulfonamide derivatives with fundamentally different biological activities. In the PKM2 activator program, sulfonamides derived from the 6-bromo-7-sulfonyl chloride scaffold (analogs 74a and 75a) exhibited weak hPKM2 activation with AC50 values of 6.60 μM (52% max response) and 7.43 μM (51% max response), respectively [1]. The corresponding regioisomeric sulfonamides derived from the alternative sulfonylation pattern (analogs 74b and 75b) were explicitly reported as having no activity [1]. This demonstrates that procurement of the correct regioisomer is a binary determinant of downstream biological relevance in this therapeutic target class.

regioisomeric specificity PKM2 activator SAR sulfonamide positional isomer

Dual Orthogonal Reactive Handles: Bromo vs. Non-Halogenated Analog Synthetic Versatility

The target compound possesses two orthogonal electrophilic centers: a C6-sulfonyl chloride (for nucleophilic substitution with amines, alcohols, thiols) and a C7-aryl bromide (for Pd-catalyzed cross-coupling, including Suzuki-Miyaura and Heck reactions) [1]. The non-brominated analog 2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (CAS 66657-42-9, MW 245.68) retains only the sulfonyl chloride functionality, eliminating the capacity for late-stage C–C bond formation at the 7-position . This is a binary synthetic capability gap: the brominated compound supports sequential derivatization (sulfonamide formation followed by cross-coupling, or vice versa), whereas the non-brominated analog is limited to single-point sulfonamide/sulfonate ester diversification. The 7-fluoro analog (CAS 1118786-95-0, MW 263.67) cannot participate in Pd-catalyzed cross-coupling under standard conditions, further restricting downstream chemistry .

cross-coupling handle Suzuki-Miyaura orthogonal reactivity building block diversification

Physicochemical Property Differentiation: Molecular Weight and Predicted logP Impact on Purification and Handling

The target compound (MW 324.58, XLogP3 = 1.8) differs substantially in physicochemical properties from its closest non-brominated analog (CAS 66657-42-9, MW 245.68, XLogP3 ≈ 0.7) and the 7-fluoro analog (CAS 1118786-95-0, MW 263.67) [1]. The MW differential of 78.9 Da vs. the non-brominated analog is significant enough to alter chromatographic retention times during both normal-phase and reverse-phase purification. The predicted boiling point of the target compound is 480.4 ± 45.0 °C (predicted) with a predicted density of 1.787 ± 0.06 g/cm³ [2]. These computed properties have practical implications for solvent selection during reaction workup, flash chromatography conditions, and preparative HPLC method development. The higher predicted logP of the brominated compound (1.8 vs. approximately 0.7 for the non-brominated analog) reflects the lipophilic contribution of the bromine substituent, which affects solubility in organic vs. aqueous phases during extractive workup.

computed physicochemical properties molecular weight logP chromatographic behavior

ECHA Regulatory Registration and GHS Classification: Procurement-Ready Status Confirmed

The target compound has a registered EC number (860-802-9) in the European Chemicals Agency (ECHA) inventory, confirming its status as a registered substance under REACH [1]. The GHS classification—Acute Toxicity Category 4 (H302: Harmful if swallowed, 100% of notifying companies) and Skin Corrosion Category 1C (H314: Causes severe skin burns and eye damage, 100% of notifying companies)—provides standardized hazard communication for procurement, storage, and handling [1]. This regulatory transparency contrasts with many analog building blocks (e.g., the 7-fluoro analog, CAS 1118786-95-0) for which no equivalent ECHA C&L notification summary is readily available through PubChem, potentially complicating institutional chemical safety approval and procurement workflows.

REACH registration ECHA GHS classification regulatory compliance

7-Position Substituent SAR in PKM2 Activation: Bromine as a Modifiable Anchor vs. Fluorine as a Fixed Pharmacophoric Element

In the 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide PKM2 activator series, the 7-position substituent dramatically modulates potency [1]. The 7-fluoro-substituted analog 51 (derived from 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride, CAS 1118786-95-0) exhibited an hPKM2 AC50 of 0.21 μM (210 nM) with 101% maximum response [1]. The corresponding 7-bromo-substituted analog 74a showed an AC50 of 6.60 μM (52% max response)—a 31-fold reduction in potency [1]. However, the 7-bromo intermediate was further derivatized via SNAr and Ullmann/Buchwald chemistry to introduce amine substituents (e.g., alaninol derivatives), generating compounds 76a and 77a [1]. While these amine-substituted bromo derivatives showed diminished activity compared to their fluoro counterparts, the bromine atom uniquely served as a synthetic entry point for introducing diverse C7-substituents that cannot be accessed from the 7-fluoro or 7-unsubstituted scaffolds. The 7-fluoro analog 51 was instead derivatized through direct SNAr displacement of fluorine to generate amine-substituted analogs (52–63), demonstrating that both halogens enable C7 diversification but through mechanistically distinct chemistry with different substrate scope [1].

PKM2 activator 7-position SAR halogen substitution structure-activity relationship

Commercial Purity Specifications Across Vendors: Consistent ≥95% Purity Benchmark

The target compound is commercially available from multiple independent vendors with a consistent minimum purity specification of 95% . AKSci specifies ≥95% purity (Cat. 1232DM) with long-term storage recommendation at cool, dry conditions and explicitly states that all batches are backed with full quality assurance . Leyan (Cat. 2017109) also lists 95% purity . The regioisomer 6-bromo-2-oxo-1,2,3,4-tetrahydroquinoline-7-sulfonyl chloride (CAS 1269151-27-0) is also supplied at 95%+ purity , meaning purity alone does not differentiate these compounds—correct structural identity verification (e.g., by 1H NMR of the aromatic proton pattern or by conversion to a known sulfonamide derivative) is essential. The consistent ≥95% specification across suppliers indicates a mature supply chain for this building block, reducing procurement risk.

commercial purity vendor specification quality control building block procurement

Optimal Procurement and Application Scenarios for 7-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride


Library Synthesis Requiring Sequential Orthogonal Derivatization at Two Positions

When designing a compound library that requires independent diversification at both the sulfonamide linkage and the aromatic C7 position, this compound is the only building block in its class that enables this workflow. The sulfonyl chloride can first be reacted with a diverse set of amines to generate a sulfonamide library; the C7-bromine then remains available for subsequent Pd-catalyzed Suzuki-Miyaura cross-coupling to introduce aryl, heteroaryl, or alkenyl diversity [1]. The non-brominated analog (CAS 66657-42-9) cannot support the second diversification step, while the 7-fluoro analog requires harsher SNAr conditions that are incompatible with many functional groups [2].

PKM2 Activator Medicinal Chemistry: 7-Position SAR Exploration via Cross-Coupling

In PKM2 activator programs based on the 2-oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamide scaffold, the 7-position is a critical SAR vector. While 7-fluoro substitution confers superior direct potency (AC50 = 210 nM for analog 51), the 7-bromo intermediate enables exploration of chemical space inaccessible via direct SNAr chemistry—specifically, the introduction of aryl, vinyl, and alkynyl groups through Pd-catalyzed cross-coupling [1]. This makes the bromo building block the strategic choice for hit-to-lead optimization campaigns that require broad 7-position SAR exploration before committing to a final substituent.

Regioisomerically Defined Sulfonamide Probe Synthesis for Target Engagement Studies

For chemical biology applications requiring a sulfonamide-based probe (e.g., affinity pull-down probe, photoaffinity label, or fluorescent tracer) with a defined regioisomeric attachment point, the unambiguous 7-bromo-6-sulfonyl chloride structure provides a single, well-characterized connectivity. The literature explicitly demonstrates that swapping the sulfonamide attachment from the 6-position to the 7-position abolishes PKM2 binding activity [1]. When the sulfonamide orientation is a pharmacophoric requirement, procurement of the correct regioisomer (CAS 1354963-74-8, not CAS 1269151-27-0) is essential for obtaining biologically relevant probe molecules. The bromine also provides a convenient heavy-atom label for X-ray crystallography or a synthetic handle for biotin/fluorophore conjugation [1].

REACH-Registered Building Block Procurement for EU-Based Medicinal Chemistry Programs

For industrial medicinal chemistry groups operating within the EU regulatory framework, this compound's ECHA registration (EC 860-802-9) with standardized GHS classification (H302, H314) streamlines institutional procurement, chemical safety assessment, and regulatory reporting [1]. The availability of a defined hazard profile reduces the administrative burden compared to procuring unregistered or poorly characterized analogs that may require de novo hazard assessment before laboratory use.

Quote Request

Request a Quote for 7-Bromo-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.